

Application Note: ^1H and ^{13}C NMR Spectral Assignment of 3-Anilino-1-propanol

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Compound of Interest

Compound Name: 3-Anilino-1-propanol

Cat. No.: B1268279

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Abstract

This application note provides a detailed protocol for the acquisition and assignment of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for **3-anilino-1-propanol**. The presented data, based on predicted values, serves as a valuable reference for the characterization of this compound and related structures in research and drug development settings. The experimental workflow and molecular structure with atom numbering for spectral assignment are visualized to facilitate understanding.

Introduction

3-Anilino-1-propanol is a chemical compound containing an aniline moiety and a propanol chain. As a versatile synthetic intermediate, it finds applications in the synthesis of various biologically active molecules and materials. Unambiguous structural confirmation and purity assessment are critical in these applications, for which NMR spectroscopy is the most powerful analytical technique. This note details the complete assignment of the ^1H and ^{13}C NMR spectra of **3-anilino-1-propanol**.

Data Presentation

The predicted ^1H and ^{13}C NMR spectral data for **3-anilino-1-propanol** are summarized in the tables below. These tables provide a clear and structured overview of the chemical shifts (δ),

multiplicities, coupling constants (J), and assignments for each signal.

Table 1: ^1H NMR Spectral Data of **3-Anilino-1-propanol** (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.18	t	2H	H-3', H-5'
6.75	t	1H	H-4'
6.65	d	2H	H-2', H-6'
3.75	t	2H	H-1
3.30	t	2H	H-3
1.85	p	2H	H-2
~3.5 (broad)	s	2H	-NH, -OH

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm. Multiplicities: s = singlet, d = doublet, t = triplet, p = pentet.

Table 2: ^{13}C NMR Spectral Data of **3-Anilino-1-propanol** (Predicted)

Chemical Shift (δ , ppm)	Assignment
148.2	C-1'
129.3	C-3', C-5'
117.5	C-4'
112.9	C-2', C-6'
61.5	C-1
43.8	C-3
31.2	C-2

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm.

Experimental Protocols

The following protocols describe the general procedure for preparing a sample of **3-anilino-1-propanol** and acquiring its ^1H and ^{13}C NMR spectra.

Sample Preparation

- **Weighing the Sample:** Accurately weigh approximately 10-20 mg of **3-anilino-1-propanol** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform- d , CDCl_3).
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

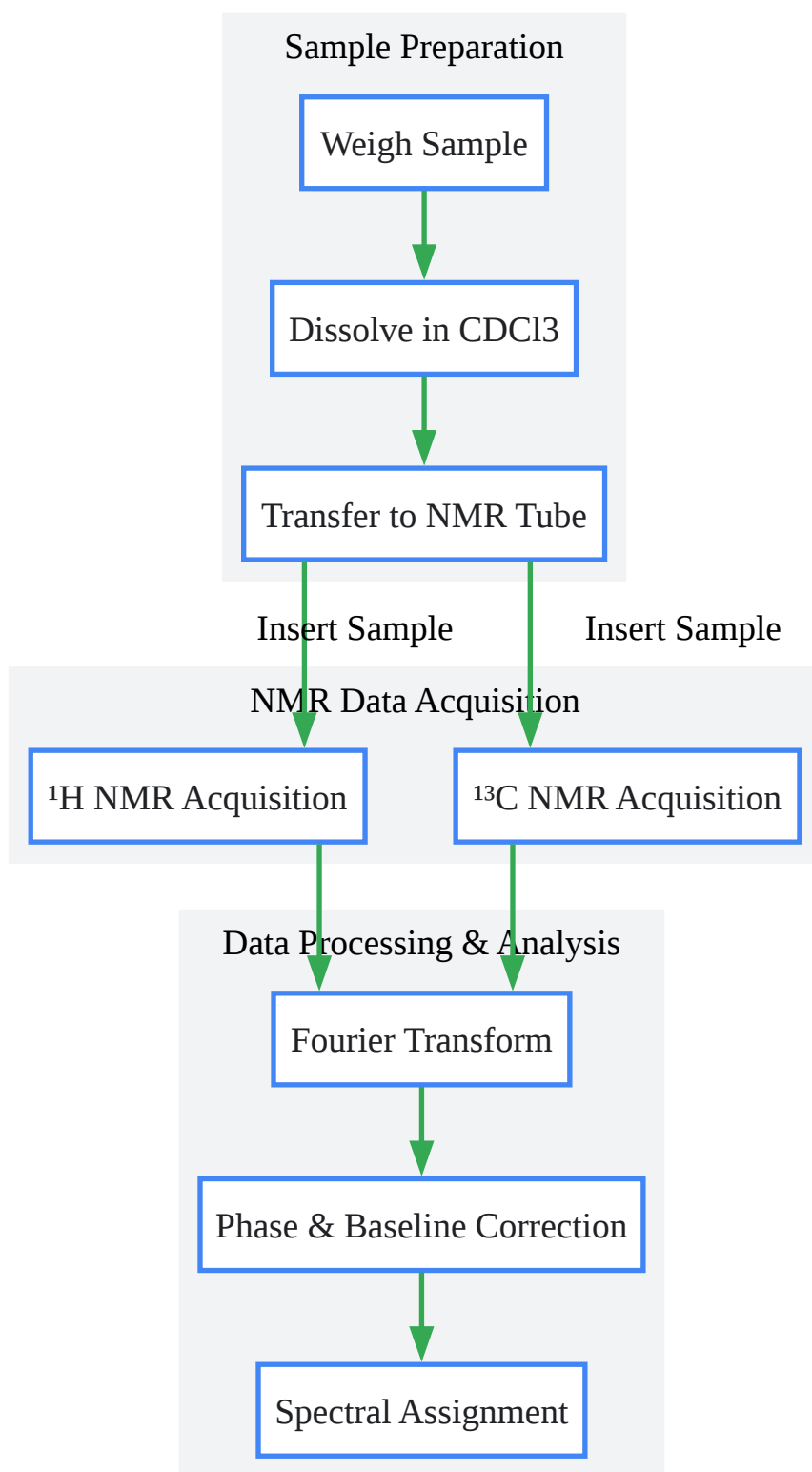
NMR Data Acquisition

- **Instrumentation:** The spectra can be recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- **^1H NMR Parameters:**
 - **Pulse Sequence:** Standard single-pulse sequence.
 - **Number of Scans:** 16-64 scans are typically sufficient.
 - **Relaxation Delay:** 1-2 seconds.
 - **Spectral Width:** A sweep width of -2 to 12 ppm is appropriate.
- **^{13}C NMR Parameters:**

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A sweep width of 0 to 200 ppm is standard.
- Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure of **3-anilino-1-propanol** for spectral assignment.



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Caption: Experimental workflow for NMR analysis.

Caption: Molecular structure of **3-anilino-1-propanol**.

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